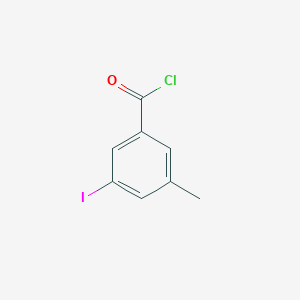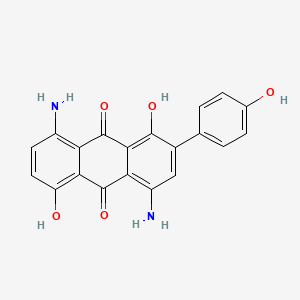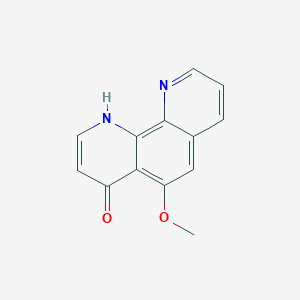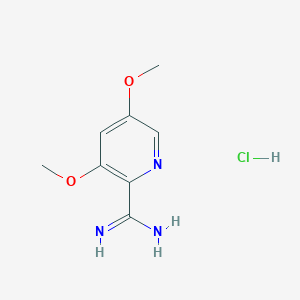![molecular formula C23H19Br B13142630 9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene CAS No. 400607-00-3](/img/structure/B13142630.png)
9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-10-(4-isopropylphenyl)anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications . This compound, in particular, features a bromine atom at the 9th position and an isopropylphenyl group at the 10th position of the anthracene core, which can significantly influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-(4-isopropylphenyl)anthracene typically involves a Suzuki-Miyaura cross-coupling reaction. This method is widely used for forming carbon-carbon bonds between a boronic acid and an aryl halide. The reaction conditions generally include a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a suitable solvent such as toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for 9-Bromo-10-(4-isopropylphenyl)anthracene are not extensively documented, the general approach would likely involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-10-(4-isopropylphenyl)anthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The anthracene core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted anthracene derivatives .
Scientific Research Applications
9-Bromo-10-(4-isopropylphenyl)anthracene has several scientific research applications, including:
Organic Light Emitting Diodes (OLEDs): Due to its photophysical properties, it can be used in the development of OLED materials.
Fluorescent Probes: Its fluorescence makes it suitable for use as a probe in biological imaging.
Photon Upconversion: It can be used in triplet-triplet annihilation photon upconversion systems, which are important for solar energy applications.
Organic Scintillators: The compound can be used in scintillators for detecting ionizing radiation.
Mechanism of Action
The mechanism of action of 9-Bromo-10-(4-isopropylphenyl)anthracene largely depends on its photophysical properties. When exposed to light, the compound can absorb photons and transition to an excited state. This excited state can then participate in various photochemical reactions, such as energy transfer processes in OLEDs or photon upconversion systems . The molecular targets and pathways involved are primarily related to its ability to interact with light and transfer energy efficiently .
Comparison with Similar Compounds
Similar Compounds
- 9-Phenyl-10-(4-isopropylphenyl)anthracene
- 9,10-Diphenylanthracene
- 9,10-Dimethylanthracene
Uniqueness
Compared to similar compounds, 9-Bromo-10-(4-isopropylphenyl)anthracene is unique due to the presence of the bromine atom, which can significantly influence its reactivity and photophysical properties. This makes it particularly useful in applications where specific reactivity or photophysical behavior is desired .
Properties
CAS No. |
400607-00-3 |
|---|---|
Molecular Formula |
C23H19Br |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
9-bromo-10-(4-propan-2-ylphenyl)anthracene |
InChI |
InChI=1S/C23H19Br/c1-15(2)16-11-13-17(14-12-16)22-18-7-3-5-9-20(18)23(24)21-10-6-4-8-19(21)22/h3-15H,1-2H3 |
InChI Key |
CIJKUMVPXMVZHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


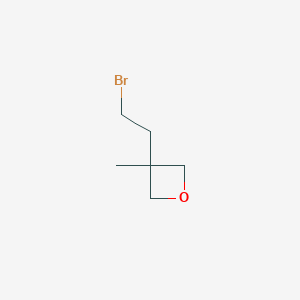
![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13142563.png)
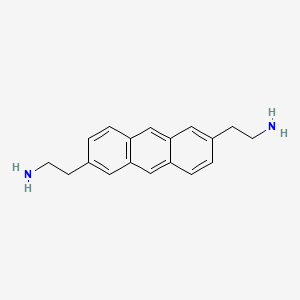
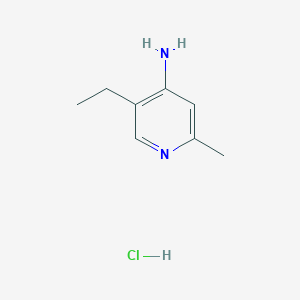
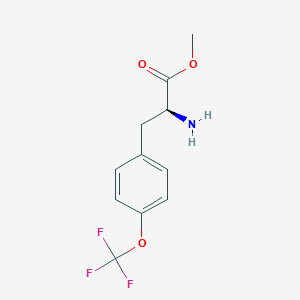
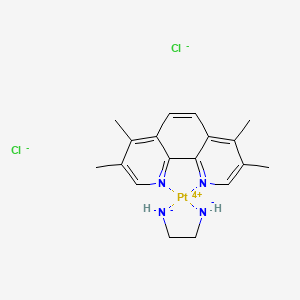
![6-[Bis(acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13142586.png)
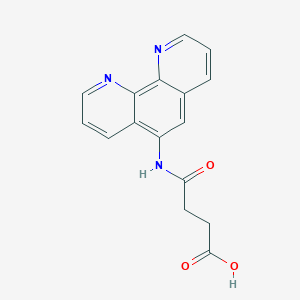

![[4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol](/img/structure/B13142607.png)
